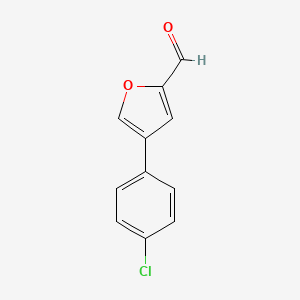
3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) is an organic compound that features a cyclopentadiene core with two thiophene rings substituted at the 2 and 5 positions with methyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) typically involves a multi-step process. One common method includes the cross-aldol condensation of appropriate precursors followed by Zn-dust mediated cyclization and acid-catalyzed dehydration reactions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding dihydro derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metallocenes and other organometallic complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism by which 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal centers in organometallic complexes, influencing their reactivity and stability . The compound’s electronic properties also play a crucial role in its function as a semiconductor material.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4′- (4-phenylcyclopenta-1,3-diene-1,2-diyl)bis(methylbenzene)
- 4,4′,4′′- (cyclopenta-1,3-diene-1,2,4-triyl)tris(methylbenzene)
Uniqueness
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly valuable in the synthesis of specialized organometallic complexes and advanced materials.
Propiedades
Número CAS |
915951-89-2 |
|---|---|
Fórmula molecular |
C27H22S2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
2-methyl-3-[2-(2-methyl-5-phenylthiophen-3-yl)cyclopenta-1,3-dien-1-yl]-5-phenylthiophene |
InChI |
InChI=1S/C27H22S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-14,16-17H,15H2,1-2H3 |
Clave InChI |
OGNUSXLSLSNXPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C=CC3)C4=C(SC(=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



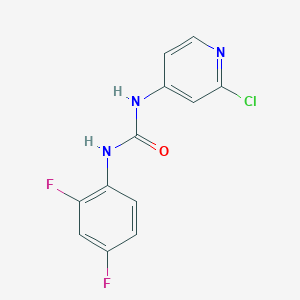
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
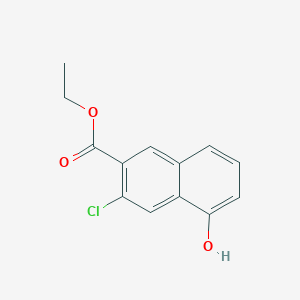
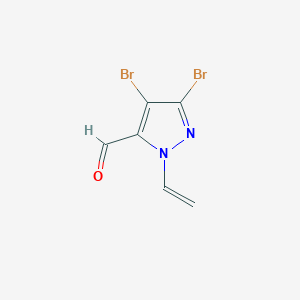
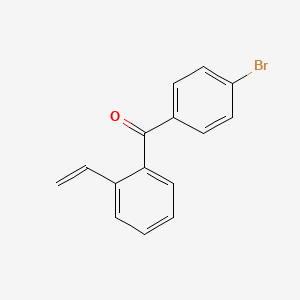

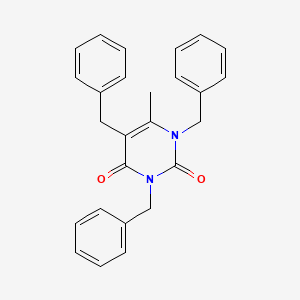
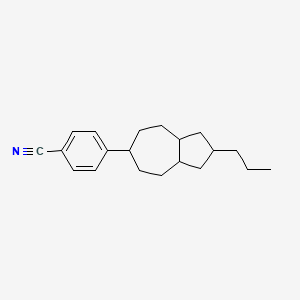
![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)

![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)
